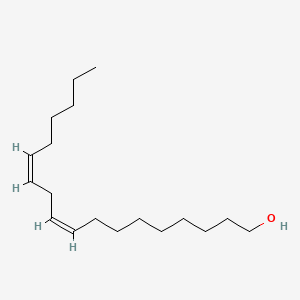

Linoleyl alcohol

Description

(9Z,12Z)-Octadeca-9,12-dien-1-ol has been reported in Bidens aurea with data available.

RN given refers to cpd without isomeric designation

Properties

IUPAC Name |

(9Z,12Z)-octadeca-9,12-dien-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h6-7,9-10,19H,2-5,8,11-18H2,1H3/b7-6-,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXNPEDYJTDQORS-HZJYTTRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50881240 | |

| Record name | (Z,Z)-9,12-Octadecadien-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50881240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

506-43-4, 224948-75-8 | |

| Record name | Linoleyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=506-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dilinoleyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=224948-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Linoleyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,12-Octadecadien-1-ol, (9Z,12Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Z,Z)-9,12-Octadecadien-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50881240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (9Z,12Z)-octadeca-9,12-dien-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.308 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LINOLEYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4OX1289YW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Linoleyl Alcohol from Linoleic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for synthesizing linoleyl alcohol from linoleic acid, a critical process for the production of this valuable fatty alcohol used in various research and industrial applications, including the synthesis of novel drug delivery systems and bioactive lipids. This document details the experimental protocols, presents quantitative data for comparison, and visualizes the key chemical transformations and workflows.

Introduction

This compound, a C18 unsaturated fatty alcohol with two double bonds, is a key intermediate in the synthesis of various oleochemicals. Its production from readily available linoleic acid is a subject of significant interest. The primary transformation involves the reduction of the carboxylic acid functional group to a primary alcohol. This guide explores three principal methods to achieve this conversion: the Bouveault-Blanc reduction, reduction using lithium aluminum hydride (LiAlH4), and catalytic hydrogenation. Each method offers distinct advantages and disadvantages in terms of yield, selectivity, safety, and scalability.

Synthesis Methodologies

Bouveault-Blanc Reduction

The Bouveault-Blanc reduction is a classic organic reaction that utilizes metallic sodium in an alcohol solvent, typically ethanol (B145695), to reduce esters to their corresponding primary alcohols.[1] This method is a cost-effective alternative to hydride-based reductions and can be performed without specialized high-pressure equipment.[2][3] The reaction proceeds through a single-electron transfer mechanism from sodium metal to the ester carbonyl group.[1]

This protocol is adapted from the established procedure for the synthesis of oleyl alcohol, which has been reported to be applicable for the preparation of this compound.

-

Materials:

-

Ethyl linoleate (B1235992)

-

Absolute ethanol

-

Sodium metal

-

Diethyl ether

-

1% Potassium hydroxide (B78521) solution

-

Anhydrous sodium sulfate

-

Acetone

-

-

Procedure:

-

In a 5-liter round-bottomed flask equipped with a reflux condenser, place 200 g of ethyl linoleate and 1.5 L of absolute ethanol.

-

Through the condenser, carefully add 80 g of sodium metal in small pieces at a rate that maintains a vigorous reaction. Swirl the flask occasionally.

-

After the initial vigorous reaction subsides, add an additional 200 mL of absolute ethanol and heat the mixture on a steam bath until all the sodium has reacted.

-

Add 500 mL of water and reflux the mixture for 1 hour to saponify any unreacted ester.

-

Cool the mixture and add 1.2 L of water.

-

Extract the unsaponifiable fraction with diethyl ether.

-

Wash the ether extracts with a 1% potassium hydroxide solution, followed by water until the washings are neutral to phenolphthalein.

-

Dry the ether extract over anhydrous sodium sulfate.

-

Remove the ether by distillation.

-

Purify the crude this compound by fractional distillation under reduced pressure.

-

-

Purification:

-

The crude this compound can be further purified by low-temperature crystallization from acetone.

-

| Parameter | Value | Reference |

| Yield | 70-72% (of theoretical) | [2] |

| Purity | High, after fractional distillation and crystallization | [2] |

| Boiling Point | 148-150 °C at <1 mm Hg | [2] |

Reduction with Lithium Aluminum Hydride (LiAlH4)

Lithium aluminum hydride (LiAlH4) is a powerful and versatile reducing agent capable of reducing a wide range of functional groups, including carboxylic acids and esters, to primary alcohols.[4][5] It is a source of nucleophilic hydride ions (H⁻) and offers high yields under relatively mild conditions.[6] However, LiAlH4 reacts violently with protic solvents, including water and alcohols, and therefore requires anhydrous reaction conditions.[4]

-

Materials:

-

Linoleic acid

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Lithium aluminum hydride (LiAlH4)

-

Ethyl acetate

-

Dilute sulfuric acid or aqueous sodium hydroxide

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a flame-dried, three-necked round-bottomed flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place a suspension of LiAlH4 in anhydrous diethyl ether or THF under a nitrogen atmosphere.

-

A solution of linoleic acid in the same anhydrous solvent is added dropwise from the dropping funnel to the LiAlH4 suspension with stirring. The rate of addition should be controlled to maintain a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture in an ice bath.

-

Carefully quench the excess LiAlH4 by the slow, dropwise addition of ethyl acetate, followed by the cautious addition of water or a saturated aqueous solution of sodium sulfate.

-

The resulting aluminum salts are precipitated by the addition of dilute sulfuric acid or aqueous sodium hydroxide.

-

Filter the mixture, and extract the filtrate with diethyl ether.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude this compound.

-

-

Purification:

-

The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

-

| Parameter | Value |

| Yield | Generally high (>90%) |

| Purity | High, after purification |

| Reaction Time | Typically a few hours |

Catalytic Hydrogenation

Catalytic hydrogenation offers a greener and more scalable alternative for the reduction of carboxylic acids to alcohols. This method involves the use of a heterogeneous catalyst and molecular hydrogen as the reducing agent. The selectivity of the catalyst is crucial to ensure the reduction of the carboxylic acid group without affecting the carbon-carbon double bonds present in the linoleic acid molecule.

A variety of catalysts have been explored for the selective hydrogenation of fatty acids. Rhodium-tin (Rh-Sn) based catalysts have shown promise for the selective hydrogenation of oleic acid to oleyl alcohol, a reaction that is analogous to the desired conversion of linoleic acid.[7][8][9]

-

Materials:

-

Linoleic acid

-

Solvent (e.g., n-decane)

-

Heterogeneous catalyst (e.g., Rh-Sn/Al2O3)

-

Hydrogen gas

-

-

Apparatus:

-

High-pressure autoclave reactor

-

-

Procedure:

-

Charge the autoclave with linoleic acid, the solvent, and the catalyst.

-

Seal the reactor and purge it several times with nitrogen, followed by hydrogen.

-

Pressurize the reactor with hydrogen to the desired pressure.

-

Heat the reactor to the desired temperature with stirring.

-

Maintain the reaction under constant hydrogen pressure for the desired reaction time.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the catalyst.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

-

Purification:

-

The product can be purified by vacuum distillation.

-

| Parameter | Value | Reference |

| Catalyst | Rh(1 wt%)-Sn(4 wt%)-B/γ-Al2O3 | [7] |

| Temperature | 290 °C | [7] |

| Pressure | 2 MPa | [7] |

| Yield of Oleyl Alcohol | 82-83% | [7] |

Visualization of Workflows and Pathways

General Synthesis Workflow

Caption: Overview of the synthesis routes from linoleic acid to this compound.

Bouveault-Blanc Reduction Mechanism

Caption: Simplified mechanism of the Bouveault-Blanc reduction.

Post-Synthesis Purification Workflow

Caption: General workflow for the purification of this compound.

Conclusion

The synthesis of this compound from linoleic acid can be effectively achieved through several methods, each with its own set of advantages and considerations. The Bouveault-Blanc reduction offers a cost-effective approach suitable for large-scale synthesis, albeit with considerations for handling metallic sodium. Reduction with LiAlH4 provides high yields and is a reliable laboratory-scale method, but requires strict anhydrous conditions and careful handling of the pyrophoric reagent. Catalytic hydrogenation presents a promising, more environmentally friendly, and scalable option, with the key challenge being the development of highly selective catalysts that can efficiently reduce the carboxylic acid group while preserving the unsaturation in the fatty acid chain. The choice of the optimal synthesis route will depend on the specific requirements of the application, including the desired scale, purity, cost, and available equipment. Further research into the development of more efficient and selective catalysts for the hydrogenation of unsaturated fatty acids will be crucial for advancing the sustainable production of this compound and other valuable oleochemicals.

References

- 1. Bouveault–Blanc reduction - Wikipedia [en.wikipedia.org]

- 2. Bouveault-Blanc_reduction [chemeurope.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. adichemistry.com [adichemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]

- 7. Selective hydrogenation of oleic acid to fatty alcohols over a Rh–Sn–B/Al2O3 catalyst: kinetics and optimal reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Metabolic Journey of Linoleyl Alcohol in Mammalian Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linoleyl alcohol, a long-chain unsaturated fatty alcohol, plays a role in various cellular processes and its metabolism is intricately linked to lipid signaling and energy homeostasis. Understanding the metabolic fate of this compound in mammalian cells is crucial for researchers in lipid biology, drug development targeting lipid metabolic pathways, and scientists investigating the physiological effects of dietary fatty alcohols. This technical guide provides an in-depth overview of the core metabolic pathway of this compound, detailing the key enzymes, their kinetics, and relevant experimental protocols. Quantitative data is summarized for comparative analysis, and signaling pathways and experimental workflows are visualized to facilitate comprehension.

Introduction

This compound ((9Z,12Z)-octadeca-9,12-dien-1-ol) is the fatty alcohol counterpart to the essential fatty acid, linoleic acid. While not as extensively studied as its carboxylic acid relative, this compound is a component of various natural products and can be endogenously produced. Its metabolism in mammalian cells is primarily governed by a sequential enzymatic process known as the "fatty alcohol cycle," which converts fatty alcohols into their corresponding fatty acids. This process is critical for maintaining cellular lipid balance and preventing the accumulation of potentially cytotoxic free fatty alcohols.

The Core Metabolic Pathway of this compound

The metabolism of this compound in mammalian cells is a three-step process localized primarily in the cytoplasm and endoplasmic reticulum, with subsequent metabolism of its product, linoleic acid, involving peroxisomes and mitochondria.

Step 1: Oxidation to Linoleyl Aldehyde

The initial and rate-limiting step in the metabolism of this compound is its oxidation to linoleyl aldehyde. This reaction is catalyzed by Fatty Alcohol Dehydrogenase (FADH) , a class of NAD+-dependent enzymes.

-

Enzyme: Fatty Alcohol Dehydrogenase (FADH), which is a component of the Fatty Alcohol:NAD Oxidoreductase (FAO) complex. Several isozymes of alcohol dehydrogenase (ADH), particularly from the ADH1 family, have been shown to oxidize long-chain alcohols.[1][2][3][4]

-

Substrates: this compound, NAD+

-

Products: Linoleyl Aldehyde, NADH, H+

-

Cellular Location: Cytosol and Endoplasmic Reticulum.[5]

Step 2: Oxidation to Linoleic Acid

The resulting linoleyl aldehyde is rapidly oxidized to linoleic acid by Fatty Aldehyde Dehydrogenase (FALDH) .

-

Enzyme: Fatty Aldehyde Dehydrogenase (FALDH), specifically the ALDH3A2 isozyme.[6][7][8][9] This enzyme has a broad substrate specificity for long-chain aliphatic aldehydes, including unsaturated ones.[8]

-

Substrates: Linoleyl Aldehyde, NAD+, H2O

-

Products: Linoleic Acid, NADH, H+

-

Cellular Location: Endoplasmic Reticulum.[7]

Step 3: Activation to Linoleoyl-CoA

Before entering downstream metabolic pathways, the newly synthesized linoleic acid must be activated by esterification to Coenzyme A. This reaction is catalyzed by Long-Chain Acyl-CoA Synthetase (ACSL) .

-

Enzyme: Long-Chain Acyl-CoA Synthetase (ACSL).[10][11][12] Several ACSL isoforms exist with varying substrate specificities.

-

Substrates: Linoleic Acid, Coenzyme A, ATP

-

Products: Linoleoyl-CoA, AMP, Pyrophosphate (PPi)

-

Cellular Location: Endoplasmic Reticulum, Outer Mitochondrial Membrane, and Peroxisomal Membrane.[10]

The final product, linoleoyl-CoA, can then enter various metabolic pathways, including β-oxidation for energy production or incorporation into complex lipids such as phospholipids (B1166683) and triglycerides.

Quantitative Data on Key Enzymes

Quantitative kinetic data for the enzymes involved in this compound metabolism are crucial for building predictive models and understanding the flux through this pathway. While specific data for this compound and linoleyl aldehyde are limited, the following tables summarize available data for the relevant enzyme classes with similar long-chain substrates.

| Enzyme Class | Substrate | Km (µM) | Vmax (nmol/min/mg) | Cell/Tissue Source | Reference |

| Fatty Alcohol Dehydrogenase (FADH) | Long-Chain Alcohols | Data not available for specific isozymes with this compound | Data not available | - | - |

| Fatty Aldehyde Dehydrogenase (FALDH/ALDH3A2) | Dodecanal (C12) | 2.5 | 2.23 (kcat, s⁻¹) | Human Liver | [6] |

| Hexadecanal (C16) | 1.5 | Data not available | Human Liver | [7] | |

| Long-Chain Acyl-CoA Synthetase (ACSL) | Linoleic Acid (18:2n-6) | 6.5 | Data not available | Rat Liver Nuclei | [10] |

| Palmitic Acid (16:0) | 4.8 | Data not available | Rat Liver Nuclei | [10] |

| Substrate | Product | Fold Change | Cell Line | Treatment/Condition | Reference |

| Linoleic Acid | Linoleoyl-CoA | Data not available | - | - | - |

| Hexadecanol | Hexadecanoic Acid | Data not available | Cultured Fibroblasts | Normal vs. SLS (FALDH deficient) | [5] |

Table 2: Substrate Conversion and Product Yields in Cell-Based Assays. Note: Quantitative data on the conversion of this compound to its downstream metabolites in mammalian cells is currently lacking in published literature.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to study this compound metabolism in mammalian cells.

Cell Culture and Treatment

Objective: To prepare mammalian cells for the analysis of this compound metabolism.

Cell Lines:

-

HepG2 (Human Hepatocellular Carcinoma): A widely used model for studying liver metabolism.[13][14][15]

-

Primary Hepatocytes: Offer a more physiologically relevant model but have a limited lifespan in culture.[13]

-

Human Skin Fibroblasts: Useful for studying the fatty alcohol cycle, especially in the context of genetic disorders like Sjögren-Larsson Syndrome (FALDH deficiency).[5]

Protocol:

-

Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

-

Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to reach 70-80% confluency.

-

Prepare a stock solution of this compound in ethanol (B145695) or DMSO. The final concentration of the solvent in the culture medium should not exceed 0.1% to avoid cytotoxicity.

-

Remove the culture medium and replace it with a serum-free medium containing the desired concentration of this compound (e.g., 10-100 µM).

-

Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours).

-

At each time point, harvest the cells and the culture medium for subsequent analysis.

Fatty Alcohol Dehydrogenase (FADH) Activity Assay

Objective: To measure the rate of conversion of this compound to linoleyl aldehyde.

Principle: The activity of FADH is determined by measuring the increase in NADH absorbance at 340 nm.

Reagents:

-

Assay Buffer: 100 mM Glycine-NaOH, pH 9.0.

-

NAD+ solution: 10 mM in assay buffer.

-

This compound substrate: 1 mM in a suitable solvent (e.g., 10% Triton X-100).

-

Cell lysate or purified enzyme fraction.

Protocol:

-

Prepare cell lysates by sonication or detergent lysis in a suitable buffer.

-

In a 96-well UV-transparent plate, add the following to each well:

-

150 µL Assay Buffer

-

20 µL NAD+ solution

-

10 µL Cell lysate (containing 10-50 µg of protein)

-

-

Initiate the reaction by adding 20 µL of the this compound substrate.

-

Immediately measure the absorbance at 340 nm every minute for 15-30 minutes using a microplate reader.

-

Calculate the rate of NADH production using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Fatty Aldehyde Dehydrogenase (FALDH) Activity Assay

Objective: To measure the rate of conversion of linoleyl aldehyde to linoleic acid.

Principle: Similar to the FADH assay, the activity of FALDH is determined by measuring the increase in NADH absorbance at 340 nm.

Reagents:

-

Assay Buffer: 100 mM Sodium Pyrophosphate, pH 8.5.

-

NAD+ solution: 10 mM in assay buffer.

-

Linoleyl aldehyde substrate: 1 mM in a suitable solvent (e.g., acetonitrile).

-

Cell lysate or purified enzyme fraction.

Protocol:

-

Follow the same cell lysate preparation as for the FADH assay.

-

In a 96-well UV-transparent plate, add the following to each well:

-

150 µL Assay Buffer

-

20 µL NAD+ solution

-

10 µL Cell lysate (containing 10-50 µg of protein)

-

-

Initiate the reaction by adding 20 µL of the linoleyl aldehyde substrate.

-

Immediately measure the absorbance at 340 nm every minute for 15-30 minutes.

-

Calculate the rate of NADH production.

Quantification of this compound and its Metabolites by GC-MS

Objective: To separate and quantify this compound, linoleyl aldehyde, and linoleic acid in cell extracts and culture medium.

Principle: Gas chromatography separates the volatile derivatives of the analytes, which are then detected and quantified by mass spectrometry.

Protocol:

-

Lipid Extraction:

-

To cell pellets or culture medium, add a 2:1 (v/v) mixture of chloroform:methanol.

-

Vortex vigorously and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

-

Derivatization:

-

To the dried lipid extract, add N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and pyridine.

-

Heat at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) ethers of the alcohol and acid. Aldehydes can be analyzed directly or after oximation.

-

-

GC-MS Analysis:

-

GC Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Oven Program: Start at 150°C, ramp to 280°C at 10°C/min, hold for 10 min.

-

Injector Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

MS Detector: Electron ionization (EI) at 70 eV. Scan range m/z 50-600.

-

Quantification: Use stable isotope-labeled internal standards (e.g., d4-linoleic acid) for accurate quantification.

-

Signaling Pathways and Cellular Implications

The metabolism of this compound has broader implications for cellular signaling and function. The product, linoleic acid, is a precursor for the synthesis of various bioactive signaling molecules.

-

Pro-inflammatory Mediators: Linoleic acid can be converted to arachidonic acid, which is a precursor for prostaglandins (B1171923) and leukotrienes, potent mediators of inflammation.

-

Peroxisome Proliferator-Activated Receptors (PPARs): Linoleic acid and its metabolites are known ligands for PPARs, nuclear receptors that regulate the expression of genes involved in lipid metabolism and inflammation.[16]

-

Cellular Stress: The accumulation of fatty aldehydes can lead to cellular stress. FALDH plays a crucial role in mitigating this stress by detoxifying these reactive aldehydes.[16]

Conclusion

The metabolism of this compound in mammalian cells is a fundamental process that integrates this fatty alcohol into the broader landscape of lipid metabolism and signaling. The sequential action of FADH, FALDH, and ACSL ensures its efficient conversion to linoleoyl-CoA, a central hub for various metabolic fates. While significant progress has been made in understanding the metabolism of fatty alcohols in general, further research is needed to elucidate the specific kinetics and regulation of the enzymes involved in this compound metabolism. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to further investigate the intricate role of this compound in cellular physiology and disease.

References

- 1. Alcohol dehydrogenase - Wikipedia [en.wikipedia.org]

- 2. Substrate specificity of human class I alcohol dehydrogenase homo- and heterodimers containing the beta 2 (Oriental) subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mammalian alcohol dehydrogenase - functional and structural implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Three-dimensional structures of the three human class I alcohol dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uniprot.org [uniprot.org]

- 7. SJÖGREN-LARSSON SYNDROME: MOLECULAR GENETICS AND BIOCHEMICAL PATHOGENESIS OF FATTY ALDEHYDE DEHYDROGENASE DEFICIENCY - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Long-chain-aldehyde dehydrogenase - Wikipedia [en.wikipedia.org]

- 9. genecards.org [genecards.org]

- 10. Long-chain fatty Acyl-CoA synthetase enzymatic activity in rat liver cell nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mammalian Long-Chain Acyl-CoA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Long-chain-fatty-acid—CoA ligase - Wikipedia [en.wikipedia.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. ventsmagazine.co.uk [ventsmagazine.co.uk]

- 16. Fatty aldehyde dehydrogenase is up-regulated by polyunsaturated fatty acid via peroxisome proliferator-activated receptor alpha and suppresses polyunsaturated fatty acid-induced endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]

biochemical pathways involving linoleyl alcohol

An In-depth Technical Guide to the Biochemical Pathways Involving Linoleyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a polyunsaturated fatty alcohol, is a bioactive lipid derived from the reduction of linoleic acid. It serves as a substrate for various enzymatic pathways, leading to the formation of a range of biologically active metabolites. This technical guide provides a comprehensive overview of the core , including its synthesis, oxidative degradation, and conjugation. Detailed experimental methodologies for key assays, quantitative data on enzyme kinetics, and visual diagrams of the metabolic pathways are presented to facilitate further research and application in drug development and lipid biochemistry.

Biosynthesis of this compound

The primary route for the biological synthesis of this compound is the enzymatic reduction of its corresponding fatty acid, linoleic acid. This conversion is crucial for the production of various lipid metabolites and is catalyzed by a class of enzymes known as Fatty Acyl-CoA Reductases (FARs).

The synthesis proceeds in a two-step reaction catalyzed by a single FAR enzyme, utilizing NADPH as a reductant. First, linoleyl-CoA is reduced to linolealdehyde, which remains bound to the enzyme as an intermediate. Subsequently, the linolealdehyde is further reduced to this compound.[1][2][3]

Caption: Enzymatic synthesis of this compound from linoleic acid.

Degradation and Metabolism of this compound

This compound is metabolized through several key pathways, primarily involving oxidation and conjugation. These pathways generate a variety of products, some of which have distinct biological activities.

Oxidation by Lipoxygenases (LOX)

A significant metabolic fate of this compound is its dioxygenation by lipoxygenases, a family of non-heme iron-containing enzymes.[4][5] This reaction introduces a hydroperoxy group into the carbon chain, leading to the formation of hydroperoxyoctadecadien-1-ols. The reaction proceeds through a free radical mechanism, which can result in a mixture of positional and stereoisomers.[5]

Caption: Oxidation of this compound by lipoxygenase.

Oxidation to Linoleic Acid

In vivo, this compound can be oxidized back to linoleic acid. This is a two-step process analogous to the reverse of its synthesis, likely catalyzed by alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs), which convert the alcohol to an aldehyde and then to the carboxylic acid, respectively.[6][7]

Caption: Conversion of this compound back to linoleic acid.

Glucuronidation

Glucuronidation is a major phase II detoxification pathway for this compound and its metabolites.[8][9] This process involves the conjugation of glucuronic acid from a UDP-glucuronic acid donor to the hydroxyl group of this compound. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), with UGT2B7 being a key isoform for related lipids.[8][10] The resulting linoleyl O-glucuronide is more water-soluble and readily excreted.

Caption: Conjugation of this compound via glucuronidation.

Quantitative Data

The following table summarizes key quantitative parameters for the enzymatic reactions involving this compound and related substrates.

| Enzyme | Substrate(s) | Parameter | Value | Reference(s) |

| Potato Tuber Lipoxygenase | This compound | Vmax (relative to Linoleic Acid) | ~25% | [4] |

| Potato Tuber Lipoxygenase | This compound | Optimal pH | 6.4 ± 0.1 | [4] |

| Potato Tuber Lipoxygenase | This compound | Major Product Ratio (with scavenger) | ~80% 9(S)-HPOD, ~10% 13(S)-HPOD | [5] |

| Human UGT2B7 | Linoleic Acid Diols | Apparent Km | 40 - 70 µM | [8] |

| Human UGT2B7 | Linoleic Acid Diols | Vmax | 4.5 - 5.4 nmol/mg·min | [8] |

Experimental Protocols

Lipoxygenase Activity Assay with this compound

This protocol is adapted from standard lipoxygenase assays and is designed to measure the formation of hydroperoxides from this compound.[11][12]

Objective: To determine the activity of lipoxygenase using this compound as a substrate by monitoring the increase in absorbance at 234 nm.

Materials:

-

Soybean Lipoxygenase (or other purified LOX)

-

This compound

-

Ethanol (200 proof)

-

Borate Buffer (0.2 M, pH 9.0) or Phosphate Buffer (50 mM, pH 6.4)

-

UV-Vis Spectrophotometer

Procedure:

-

Substrate Solution Preparation: Prepare a stock solution of this compound in ethanol. Immediately before use, dilute the stock solution into the reaction buffer to the desired final concentration (e.g., 100-250 µM).

-

Enzyme Solution Preparation: Dissolve the lipoxygenase in the reaction buffer to a suitable concentration (e.g., 10,000 U/mL). Keep the solution on ice.

-

Assay Execution: a. Set the spectrophotometer to read absorbance at 234 nm in kinetic mode. b. In a quartz cuvette, add the reaction buffer and the enzyme solution. c. To initiate the reaction, add the substrate solution and mix rapidly by inversion. d. Immediately begin recording the absorbance at 234 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes.

-

Data Analysis: Calculate the rate of reaction from the linear portion of the absorbance vs. time curve. One unit of activity is typically defined as an increase in absorbance of 0.001 per minute.

Glucuronidation of this compound by Human Liver Microsomes

This protocol describes a method to assess the formation of linoleyl O-glucuronide.[9][13]

Objective: To measure the UGT-catalyzed conjugation of this compound.

Materials:

-

Human Liver Microsomes (HLMs)

-

This compound

-

UDP-glucuronic acid (UDPGA)

-

Tris-HCl buffer with MgCl2

-

Acetonitrile

-

LC-MS/MS system

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer, MgCl2, HLMs, and this compound.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate.

-

Reaction Initiation: Start the reaction by adding UDPGA to the mixture.

-

Incubation: Incubate at 37°C for a specified time (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Sample Preparation: Centrifuge the mixture to pellet the precipitated proteins. Transfer the supernatant for analysis.

-

Analysis: Analyze the supernatant for the presence of linoleyl O-glucuronide using a validated LC-MS/MS method with multiple reaction monitoring (MRM).

Role in Signaling Pathways

While this compound itself has not been identified as a primary signaling molecule, its oxidized metabolites, such as the 9- and 13-hydroxyoctadecadienoic acids (HODEs) produced via the lipoxygenase pathway, are part of a larger class of lipid mediators known as oxylipins.[14] Oxylipins derived from polyunsaturated fatty acids are known to be involved in modulating inflammatory responses. For example, oxidized metabolites of linoleic acid can induce the expression of pro-inflammatory cytokines in macrophages.[14] Therefore, the metabolism of this compound contributes to the pool of these potent lipid mediators, suggesting an indirect role in cell signaling, particularly in the context of inflammation. Further research is required to elucidate the specific signaling functions of this compound-derived oxylipins.

References

- 1. Enzymatic reduction of fatty acids and acyl-CoAs to long chain aldehydes and alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Engineering an Alcohol-Forming Fatty Acyl-CoA Reductase for Aldehyde and Hydrocarbon Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fatty acyl-CoA reductases of birds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxidation of this compound by potato tuber lipoxygenase: possible mechanism and the role of carboxylic group in substrate binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxidation of this compound by potato tuber lipoxygenase: kinetics and positional, stereo, and geometrical (cis, trans) specificity of the reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alcohol dehydrogenase - Wikipedia [en.wikipedia.org]

- 7. The Role of Alcohol Dehydrogenase in Drug Metabolism: Beyond Ethanol Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glucuronidation of linoleic acid diols by human microsomal and recombinant UDP-glucuronosyltransferases: identification of UGT2B7 as the major isoform involved - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Glucuronidation of arachidonic and linoleic acid metabolites by human UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Lipoxygenase activity determination [protocols.io]

- 13. Glucuronidation of Fatty Acids and Prostaglandins by Human UDP-Glucuronosyltransferases | Springer Nature Experiments [experiments.springernature.com]

- 14. Dietary Linoleic Acid and Its Oxidized Metabolites Exacerbate Liver Injury Caused by Ethanol via Induction of Hepatic Proinflammatory Response in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Molecular Structure and Conformation of Linoleyl Alcohol

Abstract

This compound [(9Z,12Z)-octadeca-9,12-dien-1-ol] is a polyunsaturated fatty alcohol with significant applications in the cosmetic, pharmaceutical, and industrial sectors.[1] A thorough understanding of its three-dimensional structure and conformational dynamics is paramount for elucidating its biological functions and for the rational design of novel derivatives. This technical guide provides a comprehensive overview of the molecular structure and conformational preferences of this compound, drawing upon theoretical principles and experimental data from analogous molecules due to the limited availability of direct structural studies on this compound itself. Detailed experimental and computational protocols for its structural elucidation are also presented.

Molecular Structure of this compound

This compound is an 18-carbon aliphatic chain characterized by two cis double bonds at the C9-C10 and C12-C13 positions and a terminal hydroxyl group.[2][3] The presence of the cis-configured double bonds introduces significant kinks in the hydrocarbon chain, preventing it from adopting a fully extended, linear conformation typical of its saturated analogue, stearyl alcohol.[4]

Molecular Geometry

The fundamental molecular geometry of this compound is dictated by the hybridization of its carbon atoms. The sp3-hybridized carbons in the saturated portions of the alkyl chain exhibit a tetrahedral geometry with bond angles of approximately 109.5°. In contrast, the sp2-hybridized carbons of the C=C double bonds have a trigonal planar geometry, with bond angles around 120°.[4]

Bond Lengths and Angles

| Bond Type | Hybridization | Estimated Bond Length (Å) | Reference/Analogue |

| C-H (Alkyl) | sp³-s | 1.09 - 1.10 | Standard Alkane Values |

| C-C (Alkyl) | sp³-sp³ | 1.53 - 1.54 | Standard Alkane Values[6] |

| C=C (Alkene) | sp²-sp² | 1.33 - 1.34 | Linoleic Acid[7] |

| C-C (Allylic) | sp³-sp² | 1.50 - 1.51 | Linoleic Acid |

| C-O (Alcohol) | sp³-sp³ | 1.43 | Standard Alcohol Values |

| O-H (Alcohol) | sp³-s | 0.96 | Standard Alcohol Values |

| Angle Type | Central Atom Hybridization | **Estimated Bond Angle (°) ** | Reference/Analogue |

| H-C-H (Alkyl) | sp³ | 109.5 | Standard Alkane Values |

| C-C-C (Alkyl) | sp³ | 109.5 | Standard Alkane Values |

| C=C-C (Alkene) | sp² | ~120 | Oleic Acid[4] |

| C-C-O (Alcohol) | sp³ | 109.5 | Standard Alcohol Values |

| C-O-H (Alcohol) | sp³ | 109 | Standard Alcohol Values |

Conformational Analysis of this compound

The conformational landscape of this compound is complex due to the high degree of rotational freedom around its numerous C-C single bonds. The overall shape of the molecule is primarily influenced by the torsional (dihedral) angles along the hydrocarbon backbone.

The saturated segments of the chain tend to adopt a low-energy, staggered (anti-periplanar) conformation. However, the two cis double bonds enforce a bent or "hairpin" like structure.[8] The region between the two double bonds (the C11 methylene (B1212753) group) has a unique conformational preference, favoring skew conformations.[9] Molecular dynamics simulations of related polyunsaturated fatty acids have shown that they are exceptionally flexible, undergoing rapid transitions between a multitude of conformations.[8][9]

| Dihedral Angle | Atoms Involved | Expected Stable Conformation(s) | Approximate Dihedral Angle(s) (°) |

| Alkyl Chain | C-C-C-C | Anti (trans) | ±180 |

| Allylic | C=C-C-C | Gauche | ±60 |

| Divinyl Methane | C=C-CH₂-C=C | Skew | ±120[9] |

Experimental and Computational Protocols for Structural Elucidation

A combination of spectroscopic and computational techniques is required for a comprehensive structural and conformational analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for determining the connectivity and three-dimensional structure of molecules in solution.[10]

Protocol for NMR Analysis of this compound:

-

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Spectroscopy:

-

Acquire a one-dimensional ¹H NMR spectrum to identify the different types of protons based on their chemical shifts and coupling patterns.

-

Expected Chemical Shifts (δ) in CDCl₃:

-

~5.3-5.4 ppm: Olefinic protons (-CH=CH-).

-

~3.6 ppm: Methylene protons adjacent to the hydroxyl group (-CH₂-OH).

-

~2.8 ppm: Bis-allylic protons (=CH-CH₂-CH=).

-

~2.0 ppm: Allylic protons (-CH₂-CH=).

-

~1.6 ppm: Methylene protons beta to the hydroxyl group (-CH₂-CH₂-OH).

-

~1.3 ppm: Methylene protons of the saturated chain (-(CH₂)n-).

-

~0.9 ppm: Terminal methyl protons (-CH₃).

-

-

-

¹³C NMR and DEPT Spectroscopy:

-

Acquire a ¹³C NMR spectrum to identify all unique carbon environments.

-

Perform Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) to differentiate between CH, CH₂, and CH₃ groups.[11][12]

-

Expected Chemical Shifts (δ) in CDCl₃:

-

~127-131 ppm: Olefinic carbons (-CH=CH-).

-

~62 ppm: Carbon adjacent to the hydroxyl group (-CH₂-OH).

-

~25-33 ppm: Alkyl carbons.

-

~14 ppm: Terminal methyl carbon (-CH₃).

-

-

-

2D NMR Spectroscopy (COSY and NOESY):

-

Correlation Spectroscopy (COSY): Acquire a 2D COSY spectrum to establish proton-proton coupling networks and confirm the connectivity of the molecule.

-

Nuclear Overhauser Effect Spectroscopy (NOESY): Acquire a 2D NOESY spectrum to identify protons that are close in space (< 5 Å), providing crucial information about the through-space distances and the molecule's conformation.

-

Computational Modeling: Molecular Dynamics (MD) Simulations

MD simulations provide atomic-level insights into the conformational dynamics of molecules over time.[13][14]

Protocol for MD Simulation of this compound:

-

System Setup:

-

Generate an initial 3D structure of this compound using molecular building software.

-

Select an appropriate force field (e.g., CHARMM36, GROMOS) that has been parameterized for lipids and alcohols.

-

Place one or more this compound molecules in a simulation box. The box can be filled with a solvent (e.g., water, chloroform) to mimic experimental conditions, or the simulation can be performed in a vacuum.

-

-

Energy Minimization:

-

Perform energy minimization of the system to remove any steric clashes or unfavorable geometries in the initial structure.

-

-

Equilibration:

-

Gradually heat the system to the desired temperature (e.g., 298 K) while applying positional restraints to the solute.

-

Run a simulation at constant temperature and pressure (NPT ensemble) to allow the system to reach a stable density.

-

-

Production Run:

-

Run a long simulation (nanoseconds to microseconds) in the NVT (constant volume and temperature) or NPT ensemble without restraints to sample the conformational space of this compound.

-

-

Analysis:

-

Analyze the trajectory to determine the distribution of bond lengths, bond angles, and dihedral angles.

-

Identify the most populated conformations by clustering the trajectory.

-

Calculate properties such as the radius of gyration to describe the overall shape of the molecule over time.

-

Visualizations

Conclusion

The molecular structure and conformation of this compound are defined by its long, flexible hydrocarbon chain containing two cis double bonds and a terminal hydroxyl group. While direct experimental structural data is limited, a robust understanding can be achieved through the application of modern spectroscopic techniques, particularly multi-dimensional NMR, and computational modeling. The protocols and data presented in this guide provide a framework for researchers to investigate the structure-function relationships of this compound and to guide the development of new molecules with tailored properties for a variety of applications. Further research, including X-ray crystallographic studies of this compound or its derivatives, would be invaluable in providing a definitive picture of its solid-state conformation.

References

- 1. OLEYL ALCOHOL - Ataman Kimya [atamanchemicals.com]

- 2. Oleyl alcohol - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. Linoleic Acid | C18H32O2 | CID 5280450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Conformational analysis of arachidonic and related fatty acids using molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure and dynamics of polyunsaturated hydrocarbon chains in lipid bilayers – significance for GPCR function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 11. azom.com [azom.com]

- 12. magritek.com [magritek.com]

- 13. Molecular dynamics simulation of unsaturated lipid bilayers at low hydration: parameterization and comparison with diffraction studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Molecular Dynamics Simulations of Lipid Bilayers: Simple Recipe of How to Do It | Springer Nature Experiments [experiments.springernature.com]

A Technical Guide to the Solubility of Linoleyl Alcohol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of linoleyl alcohol, a C18 unsaturated fatty alcohol, in various organic solvents. Understanding the solubility characteristics of this compound is critical for its application in pharmaceutical formulations, cosmetic preparations, and as a starting material in chemical synthesis. This document presents available quantitative solubility data, details a standard experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.

Core Concepts in Solubility

The solubility of a substance is its ability to form a homogeneous mixture (a solution) with another substance. For a liquid solute like this compound, it is often described in terms of miscibility or as a quantitative value of mass per volume of solvent at a specified temperature. The principle of "like dissolves like" is a fundamental concept in predicting solubility; non-polar molecules tend to dissolve in non-polar solvents, and polar molecules in polar solvents. This compound, with its long hydrocarbon chain, is predominantly non-polar, which dictates its solubility behavior in organic solvents.

Quantitative Solubility Data

Precise quantitative data for the solubility of this compound in a wide range of organic solvents is not extensively documented in publicly available literature. The following table summarizes the available data, primarily from technical data sheets. It is important to note that these values may be approximate and can be influenced by the purity of both the this compound and the solvent, as well as the experimental conditions.

| Solvent | Chemical Formula | Polarity Index | Solubility (g/L) | Temperature (°C) | Notes |

| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | 15 | Not Specified | Data from product information. |

| Dimethyl sulfoxide (B87167) (DMSO) | C₂H₆OS | 7.2 | 10 | Not Specified | Data from product information. |

| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 7.2 | 100 | Not Specified | Requires ultrasonication to achieve. |

| Ethanol | C₂H₅OH | 5.2 | 10 | Not Specified | Data from product information. |

| Water | H₂O | 10.2 | Insoluble | Not Specified | As expected for a long-chain fatty alcohol. |

Note: The Polarity Index is a relative measure of the polarity of a solvent.

General Solubility Profile

This compound is generally described as being soluble in alcohols and other organic solvents, and insoluble in water.[1] This is consistent with its chemical structure, which features a long, non-polar hydrocarbon tail and a single polar hydroxyl group. The non-polar character dominates, leading to good solubility in solvents with low to moderate polarity. While specific quantitative data is limited, it is anticipated that this compound would exhibit good solubility in solvents such as:

-

Alcohols (e.g., methanol, isopropanol): Due to the presence of the hydroxyl group, which can form hydrogen bonds.

-

Hydrocarbons (e.g., hexane, toluene): The long hydrocarbon chain of this compound interacts favorably with these non-polar solvents.

-

Ethers (e.g., diethyl ether): These are relatively non-polar and can solvate the hydrocarbon chain.

-

Ketones (e.g., acetone): These have intermediate polarity and are generally good solvents for a wide range of organic compounds.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the determination of this compound solubility in an organic solvent, based on the widely used shake-flask method followed by gravimetric analysis. This method is suitable for determining the solubility of non-volatile solutes like fatty alcohols.

1. Materials and Equipment:

-

This compound (high purity, >98%)

-

Selected organic solvent (analytical grade)

-

Analytical balance (readable to 0.1 mg)

-

Thermostatically controlled shaking water bath or incubator

-

Glass vials with screw caps (B75204) (e.g., 20 mL)

-

Syringe filters (0.45 µm, solvent-compatible)

-

Pipettes and volumetric flasks

-

Evaporating dish or pre-weighed beaker

-

Vacuum oven or desiccator

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume (e.g., 10 mL) of the selected organic solvent. An excess is ensured when undissolved this compound remains visible.

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaking water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. For fatty alcohols, a period of 24 to 48 hours is recommended. Preliminary studies should be conducted to determine the time to reach equilibrium.

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the vials to stand undisturbed in the water bath for at least 2 hours to allow the excess solute to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

-

Immediately filter the withdrawn sample through a 0.45 µm syringe filter into a pre-weighed evaporating dish or beaker. This step is crucial to remove any undissolved micro-particles.

-

-

Gravimetric Analysis:

-

Place the evaporating dish containing the filtered saturated solution in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the this compound. Alternatively, the solvent can be evaporated under a gentle stream of nitrogen.

-

Once the solvent has completely evaporated, place the dish in a desiccator to cool to room temperature.

-

Weigh the evaporating dish with the this compound residue on an analytical balance.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

3. Calculation of Solubility:

The solubility (S) is calculated using the following formula:

S (g/L) = (Weight of residue (g) / Volume of sample taken (L))

4. Data Reporting:

The solubility should be reported as the mean of at least three independent determinations, along with the standard deviation. The experimental temperature must be clearly stated.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Experimental workflow for determining the solubility of this compound.

References

Linoleyl Alcohol's Interaction with Lipid Bilayers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linoleyl alcohol, a C18 unsaturated fatty alcohol, plays a significant role in various biological and pharmaceutical applications, notably as a skin penetration enhancer. Its efficacy is intrinsically linked to its ability to interact with and modify the properties of lipid bilayers, the fundamental structure of cell membranes. This technical guide provides an in-depth analysis of the biophysical interactions between this compound and lipid bilayers. It covers the effects on membrane fluidity, phase transition behavior, and structural parameters. Detailed experimental methodologies for characterizing these interactions are provided, alongside visualizations of key processes. Due to a lack of specific quantitative data for this compound in the available literature, data for the closely related oleyl alcohol (C18:1) is used as a proxy to illustrate the expected quantitative effects in tabular form. This guide is intended to be a comprehensive resource for researchers in drug development and membrane biophysics.

Introduction: The Role of this compound in Membrane Interactions

This compound ((9Z,12Z)-octadeca-9,12-dien-1-ol) is an amphiphilic molecule characterized by a hydrophilic alcohol headgroup and a lipophilic 18-carbon chain with two cis double bonds. This structure allows it to readily partition into the lipid bilayers of cell membranes. Such interactions can lead to significant alterations in the physicochemical properties of the membrane, including increased fluidity, disruption of lipid packing, and changes in phase behavior.[1][2] These modifications are believed to be the primary mechanism behind its function as a penetration enhancer in transdermal drug delivery systems, as they can increase the permeability of the stratum corneum to therapeutic agents.[3][4] Understanding the precise nature of these interactions at a molecular level is crucial for the rational design of drug delivery systems and for elucidating its broader biological effects.

Biophysical Effects on Lipid Bilayers

The incorporation of this compound into a lipid bilayer induces several key biophysical changes. These effects are largely dependent on the concentration of the alcohol, the lipid composition of the bilayer, and the temperature.

Membrane Fluidization and Acyl Chain Disordering

This compound increases membrane fluidity by inserting its bulky, kinked hydrocarbon tail into the hydrophobic core of the bilayer. The two cis double bonds in its structure create a rigid bend, which disrupts the tight, ordered packing of the lipid acyl chains.[1] This disruption leads to an increase in the rotational and lateral diffusion of the lipid molecules, a phenomenon often referred to as membrane fluidization.[2][5]

This effect can be quantified using fluorescence spectroscopy with probes like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), whose fluorescence anisotropy is sensitive to the local microviscosity of the membrane. A decrease in DPH anisotropy indicates a more fluid environment.

Table 1: Illustrative Effect of an Unsaturated C18 Alcohol (Oleyl Alcohol as a proxy) on Membrane Fluidity

| Alcohol Concentration (mol%) | DPH Fluorescence Anisotropy (r) in DPPC Vesicles at 25°C | Interpretation |

| 0 | 0.350 | Highly ordered gel phase |

| 5 | 0.280 | Increased fluidity |

| 10 | 0.210 | Significant fluidization |

| 20 | 0.150 | Highly fluid state |

Note: This data is illustrative, based on the known effects of oleyl alcohol, a C18:1 fatty alcohol, on dipalmitoylphosphatidylcholine (DPPC) lipid bilayers. Specific values for this compound may vary.

Alteration of Lipid Phase Behavior

The thermotropic phase behavior of lipid bilayers, particularly the transition from a tightly packed gel phase (Lβ) to a more fluid liquid-crystalline phase (Lα), is significantly affected by the presence of this compound. By disrupting the packing of the lipid acyl chains, this compound typically lowers the main phase transition temperature (Tm).[6][7] This effect can be precisely measured using Differential Scanning Calorimetry (DSC), which detects the heat absorbed during the phase transition. The DSC thermogram will show a shift of the main transition peak to a lower temperature and often a broadening of the peak, indicating a decrease in the cooperativity of the transition.[8]

Table 2: Illustrative Effect of an Unsaturated C18 Alcohol (Oleyl Alcohol as a proxy) on the Phase Transition of DPPC

| Alcohol Concentration (mol%) | Main Phase Transition Temperature (Tm) (°C) | Transition Enthalpy (ΔH) (kcal/mol) |

| 0 | 41.4 | 8.7 |

| 5 | 39.2 | 7.5 |

| 10 | 36.8 | 6.2 |

| 20 | 33.1 | 4.8 |

Note: This data is illustrative, based on the known effects of oleyl alcohol on DPPC lipid bilayers. Specific values for this compound may vary.

Structural Changes in the Lipid Bilayer

The insertion of this compound can also induce structural changes in the lipid bilayer, such as an increase in the area per lipid molecule and a corresponding decrease in bilayer thickness.[9] These structural perturbations can be characterized using techniques like Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS).[10][11] Molecular dynamics simulations have further corroborated these findings, showing that the alcohol's hydroxyl group typically anchors near the lipid headgroup region, while the hydrophobic tail extends into the bilayer core.[12]

Table 3: Illustrative Structural Effects of an Unsaturated C18 Alcohol (Oleyl Alcohol as a proxy) on a DOPC Bilayer

| Parameter | Neat DOPC Bilayer | DOPC Bilayer + 10 mol% Alcohol |

| Area per Lipid (Ų) | 67.4 | ~72 |

| Bilayer Thickness (D_HH) (Å) | 36.4 | ~34 |

Note: This data is illustrative and based on general findings for long-chain alcohols in dioleoylphosphatidylcholine (DOPC) bilayers.[9][11] Specific values for this compound will depend on the experimental conditions.

Experimental Methodologies

A variety of biophysical techniques are employed to characterize the interaction of this compound with lipid bilayers.

Preparation of Model Lipid Vesicles

A common starting point for in vitro studies is the preparation of model lipid membranes in the form of vesicles.

-

Thin-Film Hydration : A solution of the desired lipid (e.g., DPPC) and this compound in an organic solvent (e.g., chloroform/methanol) is prepared at the desired molar ratio. The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask. The film is then dried under vacuum for several hours to remove residual solvent.

-

Hydration : The lipid film is hydrated with an aqueous buffer solution by vortexing or gentle agitation at a temperature above the lipid's Tm. This process results in the formation of multilamellar vesicles (MLVs).

-

Extrusion : To obtain unilamellar vesicles (LUVs) of a defined size, the MLV suspension is repeatedly passed through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using an extruder device.

Caption: Workflow for the preparation of Large Unilamellar Vesicles (LUVs).

Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermotropic properties of lipid bilayers.

-

Sample Preparation : A precise amount of the vesicle suspension is hermetically sealed in an aluminum DSC pan. An empty pan or a pan with buffer is used as a reference.

-

Measurement : The sample and reference pans are heated at a constant rate (e.g., 1-2°C/min) over a defined temperature range that encompasses the lipid phase transition.

-

Data Analysis : The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature. The resulting thermogram plots heat flow against temperature. The peak of the endotherm corresponds to the Tm, and the area under the peak is proportional to the transition enthalpy (ΔH).

Fluorescence Spectroscopy

Fluorescence spectroscopy is a sensitive technique to probe the local environment of the lipid bilayer.

-

Probe Incorporation : A fluorescent probe, such as DPH, is added to the vesicle suspension from a stock solution in an organic solvent. The mixture is incubated at a temperature above the Tm to allow the probe to partition into the lipid bilayer.

-

Anisotropy Measurement : The sample is placed in a fluorometer equipped with polarizers. The sample is excited with vertically polarized light, and the fluorescence emission is measured parallel (I_VV) and perpendicular (I_VH) to the excitation plane.

-

Data Analysis : The steady-state fluorescence anisotropy (r) is calculated using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH), where G is an instrumental correction factor. A lower 'r' value corresponds to higher membrane fluidity.

Caption: Experimental workflow for measuring membrane fluidity using DPH.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information on the conformational order of the lipid acyl chains.

-

Sample Preparation : A sample of the vesicle suspension is placed on an ATR (Attenuated Total Reflectance) crystal.

-

Measurement : Infrared spectra are recorded over a range of temperatures.

-

Data Analysis : The position of the symmetric (νs) and asymmetric (νas) CH2 stretching vibration bands (around 2850 cm⁻¹ and 2920 cm⁻¹, respectively) are sensitive to the trans/gauche conformer ratio of the acyl chains. A shift to higher wavenumbers indicates an increase in gauche conformers and thus, a more disordered, fluid state.[3]

Molecular Mechanism and Implications

The interaction of this compound with lipid bilayers is a multi-step process that has significant implications for its role as a penetration enhancer.

Caption: Proposed mechanism for this compound-induced membrane permeabilization.

The initial partitioning of this compound into the bilayer leads to a disruption of the ordered lipid packing due to its unsaturated and kinked structure. This creates free volume within the hydrophobic core, resulting in increased membrane fluidity and a decrease in the phase transition temperature.[2][13] Collectively, these changes lead to a transient increase in the permeability of the bilayer, allowing co-administered drugs to pass through more easily. This is particularly relevant for transdermal drug delivery, where the highly ordered lipid matrix of the stratum corneum presents a formidable barrier.

Conclusion

This compound's interaction with lipid bilayers is characterized by a significant fluidizing effect, a depression of the main phase transition temperature, and structural alterations that increase the area per lipid and decrease bilayer thickness. These biophysical changes collectively contribute to an increase in membrane permeability, which underpins its utility as a penetration enhancer in pharmaceutical formulations. While specific quantitative data for this compound remains to be fully elucidated in the literature, the principles and methodologies outlined in this guide, along with illustrative data from the closely related oleyl alcohol, provide a robust framework for researchers and drug development professionals to investigate and harness its membrane-modifying properties. Further studies focusing on quantifying the effects of this compound on diverse lipid compositions will be invaluable for optimizing its application in advanced drug delivery systems.

References

- 1. Frontiers | The effects of molecular and nanoscopic additives on phospholipid membranes [frontiersin.org]

- 2. Role of alcohols in growth, lipid composition, and membrane fluidity of yeasts, bacteria, and archaea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Infrared spectroscopic study of lipid interaction in stratum corneum treated with transdermal absorption enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular interactions of plant oil components with stratum corneum lipids correlate with clinical measures of skin barrier function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thermodynamic interpretation of effects of alcohols on membrane lipid fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative effects of short chain alcohols on lipid phase transitions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The effects of Levothyroxine on the structure and dynamics of DPPC liposome: FTIR and DSC studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Alcohol Interactions with Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Lipid Bilayer Structure Determined by the Simultaneous Analysis of Neutron and X-Ray Scattering Data - PMC [pmc.ncbi.nlm.nih.gov]

- 12. arxiv.org [arxiv.org]

- 13. Alcohol effects on stratum corneum lipid thermotropic phase behavior | Institutional Repository | J. Willard Marriott Digital Library [collections.lib.utah.edu]

An In-depth Technical Guide to the Degradation of Linoleyl Alcohol and its Byproducts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linoleyl alcohol, a C18 unsaturated fatty alcohol, is a compound of interest in various fields, including cosmetics, nutrition, and as a precursor in chemical syntheses. Understanding its metabolic fate is crucial for assessing its biological activity, potential toxicity, and for the development of drugs and other bioactive molecules. This technical guide provides a comprehensive overview of the known degradation pathways of this compound, its resulting byproducts, and the analytical methodologies used for their characterization.

Mammalian Metabolism of this compound

The metabolism of this compound in mammals is believed to follow pathways analogous to those of other long-chain fatty alcohols and ethanol. The primary route of degradation involves oxidation, primarily in the liver, through the action of several enzyme systems.

Oxidation to Linoleic Aldehyde and Linoleic Acid

The principal pathway for this compound degradation is a two-step oxidation process:

-

Oxidation to Linoleic Aldehyde: this compound is first oxidized to its corresponding aldehyde, linoleic aldehyde. This reaction is catalyzed by alcohol dehydrogenases (ADHs) . While specific kinetic data for this compound with ADH is limited, studies on other long-chain alcohols suggest that ADHs can act on these substrates.

-

Oxidation to Linoleic Acid: The resulting linoleic aldehyde is then rapidly oxidized to linoleic acid by aldehyde dehydrogenases (ALDHs) , particularly fatty aldehyde dehydrogenase (FALDH). This conversion is a critical detoxification step, as aldehydes are generally more reactive and potentially toxic than their corresponding acids.

This "fatty alcohol cycle" represents a reversible pathway where fatty acids can also be reduced back to fatty alcohols.

Role of Cytochrome P450 Enzymes

The cytochrome P450 (CYP) monooxygenase system , particularly the CYP2E1 isoform, is known to be involved in the metabolism of ethanol, especially at higher concentrations. It is plausible that CYP enzymes also contribute to the oxidation of this compound, potentially leading to the formation of hydroxylated or epoxidized metabolites. Chronic exposure to alcohols can induce CYP2E1 expression, which may alter the metabolic profile of this compound.

Glucuronidation

A known human metabolite of this compound is linoleyl O-glucuronide . This indicates that this compound can undergo Phase II conjugation, a common pathway for the detoxification and excretion of xenobiotics and endogenous compounds. In this reaction, a glucuronic acid moiety is attached to the hydroxyl group of this compound, increasing its water solubility and facilitating its elimination from the body.

Lipoxygenase Pathway

In addition to the oxidative pathways mentioned above, this compound can be a substrate for lipoxygenases . For instance, potato tuber lipoxygenase has been shown to catalyze the dioxygenation of this compound to form 9-hydroperoxythis compound and 13-hydroperoxythis compound . These hydroperoxides can be subsequently reduced to the more stable 9- and 13-hydroxystearyl alcohols .

Microbial Degradation

The microbial degradation of unsaturated long-chain fatty alcohols like this compound is an area of ongoing research. While specific pathways for this compound are not well-documented, it is expected that microorganisms possess enzymatic machinery to utilize such compounds as carbon sources. This would likely involve initial oxidation of the alcohol group, followed by beta-oxidation of the resulting fatty acid. Some bacteria are known to degrade long-chain fatty acids under anaerobic conditions.

Byproducts of this compound Degradation

Based on the metabolic pathways described, the following are the major expected byproducts of this compound degradation:

| Byproduct Class | Specific Examples | Pathway of Formation |

| Aldehydes | Linoleic aldehyde | Oxidation by Alcohol Dehydrogenase |

| Carboxylic Acids | Linoleic acid | Oxidation of Linoleic Aldehyde |

| Glucuronides | Linoleyl O-glucuronide | Glucuronidation |

| Hydroperoxides | 9-Hydroperoxythis compound, 13-Hydroperoxythis compound | Lipoxygenase Pathway |

| Hydroxy Alcohols | 9-Hydroxystearyl alcohol, 13-Hydroxystearyl alcohol | Reduction of Hydroperoxides |

| CYP Metabolites | Hydroxylated and epoxidized derivatives (hypothetical) | Cytochrome P450 Pathway |

Note: Quantitative data on the yield of these byproducts from this compound degradation in vivo is currently limited in the scientific literature.

Experimental Protocols

The analysis of this compound and its metabolites often requires derivatization to increase their volatility and improve chromatographic separation, particularly for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Protocol 1: Silylation for GC-MS Analysis of this compound and Hydroxylated Metabolites

This protocol is suitable for the analysis of this compound and its hydroxylated byproducts.

Methodology:

-

Sample Preparation: A dried extract of the biological sample (e.g., plasma, tissue homogenate) is prepared.

-

Derivatization:

-

To the dried sample, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

Vortex the mixture for 10 seconds.

-

Heat the vial at 60°C for 30 minutes.

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into the GC-MS system.

-

GC Conditions (typical):

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 250°C.

-

Oven Program: Initial temperature 150°C, hold for 2 minutes, ramp to 300°C at 10°C/min, hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

MS Conditions (typical):

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 50-600.

-

-

Protocol 2: Esterification for GC-MS Analysis of Linoleic Acid

This protocol is for the analysis of the fatty acid metabolite, linoleic acid, by converting it to its fatty acid methyl ester (FAME).

Methodology:

-

Sample Preparation: An extracted and dried lipid sample is used.

-

Esterification:

-

Add 2 mL of 14% Boron Trifluoride (BF₃) in methanol (B129727) to the dried sample.

-

Heat the mixture in a sealed tube at 100°C for 30 minutes.

-

Cool the tube and add 1 mL of water and 2 mL of hexane (B92381).

-

Vortex thoroughly and centrifuge to separate the layers.

-

Carefully transfer the upper hexane layer containing the FAMEs to a new vial.

-

-

GC-MS Analysis:

-

Inject 1 µL of the hexane extract into the GC-MS system.

-

The GC-MS conditions can be similar to those described in Protocol 1, with potential optimization of the temperature program for FAME analysis.

-

Protocol 3: LC-MS/MS for the Analysis of Linoleyl O-glucuronide